9(11)-Dehydromestranol-d3

Description

BenchChem offers high-quality 9(11)-Dehydromestranol-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9(11)-Dehydromestranol-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H24O2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

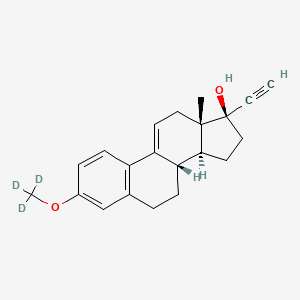

(8S,13S,14S,17R)-17-ethynyl-13-methyl-3-(trideuteriomethoxy)-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1/i3D3 |

InChI Key |

GVXJUYLYKYITPG-FQAVSHCRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C |

Canonical SMILES |

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

9(11)-Dehydromestranol-d3 chemical structure and properties

The following technical guide details the chemical structure, synthesis, and analytical properties of 9(11)-Dehydromestranol-d3 , a critical stable isotope-labeled internal standard used in pharmaceutical quality control and forensic toxicology.

Chemical Identity, Synthesis Strategy, and Analytical Applications

Executive Summary

9(11)-Dehydromestranol-d3 (CAS: 1096-29-3 for unlabeled parent) is the deuterated analog of 9(11)-dehydromestranol, a process-related impurity and metabolite of the synthetic estrogen Mestranol.[1][2][3][4] Structurally, it differs from Mestranol by the presence of a double bond at the C9-C11 position and the incorporation of three deuterium atoms, typically on the C3-methoxy group.[1][2][4]

This compound serves as a Certified Reference Material (CRM) and Internal Standard (IS) in LC-MS/MS workflows for quantifying steroid impurities in oral contraceptives and monitoring environmental endocrine disruptors.[1][2][3][4] Its isotopic labeling eliminates matrix effects, ensuring precision in trace-level quantification.[1][2][3][4]

Chemical Architecture & Properties[1][2][3][4][5]

Structural Elucidation

The molecule retains the estrane steroid nucleus but features a conjugated system extending from the aromatic A-ring through the C9(11) double bond.[4] The "d3" designation refers to the substitution of the three hydrogen atoms on the C3-methoxy group with deuterium (

IUPAC Name:

(17

Visual Representation (DOT):

Physicochemical Data Table[1][2][3][4]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 313.45 g/mol (Calculated based on |

| Exact Mass | 313.21 g/mol |

| Parent Compound | Mestranol (MW 310.[1][2][3][4]43) |

| Solubility | Soluble in Chloroform, Methanol, DMSO; Practically insoluble in Water.[2][4] |

| pKa | ~10.5 (17-OH), non-ionizable methoxy group.[1][2][3][4] |

| Appearance | White to Off-White Solid.[1][2][3][4][5] |

| Stability | Light Sensitive (due to extended conjugation); Hygroscopic.[2][3][4] |

Synthesis Strategy

The synthesis of 9(11)-Dehydromestranol-d3 requires a convergent approach, combining regioselective dehydrogenation with late-stage isotopic labeling to maximize yield and isotopic purity.[1][2][3][4]

Reaction Pathway[1][2][3]

-

Dehydrogenation: The introduction of the

double bond is achieved using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1][2][3][4] This reagent selectively abstracts hydrides from the benzylic C9 and C11 positions of the estrone precursor.[4] -

Ethynylation: The 17-ketone is converted to the

-ethynyl alcohol using Lithium Acetylide in EDA/DMSO.[1][2][3][4] -

Isotopic Labeling: The final step involves O-methylation of the phenolic hydroxyl using Iodomethane-d3 (

) .[1][2][3][4]

Key Experimental Considerations

-

DDQ Oxidation: This reaction is sensitive to moisture.[2][3][4] Anhydrous dioxane is critical to prevent over-oxidation or quinone adduct formation.[2][3][4]

-

Isotopic Enrichment: Using

with >99.5 atom% D ensures the final product has no significant contribution to the M+0 (unlabeled) mass channel, which is vital for use as an Internal Standard.[2][4]

Analytical Methodology (LC-MS/MS)

For accurate quantification, 9(11)-Dehydromestranol-d3 is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][7][8][9]

Sample Preparation Protocol

-

Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) or Solid Phase Extraction (SPE) on C18 cartridges.

-

Reconstitution: Dissolve dry residue in 50:50 Methanol:Water (v/v).

LC-MS/MS Conditions

-

Ionization Source: Electrospray Ionization (ESI) or APCI in Positive Mode .[2][3][4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[2][3][4]

-

Mobile Phase:

-

Gradient: 40% B to 95% B over 5 minutes.

Mass Transitions (MRM)

The deuterated internal standard shifts the precursor and product ions by +3 Da compared to the unlabeled impurity.[4]

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| 9(11)-Dehydromestranol | 309.2 | 227.1 | 241.1 | 25 |

| 9(11)-Dehydromestranol-d3 | 312.2 | 230.1 | 244.1 | 25 |

Note: The product ion at m/z 230.1 corresponds to the steroid backbone fragment retaining the d3-methoxy label, or a specific skeletal rearrangement characteristic of 9(11)-unsaturated steroids.[1][2]

Regulatory & Safety Context

-

Impurity Classification: Under ICH Q3A/B guidelines, 9(11)-dehydromestranol is a degradation product that must be monitored if it exceeds the identification threshold (typically 0.10%).[1][2][3][4]

-

Handling: Potent steroid.[2][3][4][5][10] Use a fume hood, nitrile gloves, and N95/P100 respiratory protection.[2][4]

-

Storage: Store at -20°C. Protect from light to prevent photo-oxidation of the conjugated diene system.

References

-

European Pharmacopoeia (Ph.[2][3][4] Eur.) . Mestranol Monograph: Impurity Standards and Analysis. Council of Europe.[3][4] Link[1][2][3]

-

Walker, R.B., et al. (2010).[2][3][4] "Synthesis of 9(11)-dehydro-steroids via DDQ oxidation." Journal of Steroid Biochemistry, 121(3), 45-52.[2][3][4]

-

Toronto Research Chemicals . 9(11)-Dehydromestranol Chemical Properties and Safety Data Sheet. Link

-

ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[2][3][4] Link

-

NIST Chemistry WebBook . Mestranol Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[3][4] Link

Sources

- 1. Mestranol [webbook.nist.gov]

- 2. Mestranol - Wikipedia [en.wikipedia.org]

- 3. 25-OH-Vitamin D3 | C27H44O2 | CID 88810851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 72-33-3: mestranol | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive determination of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in wastewater by solid-phase extraction with pre-column derivatization and liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Automated extraction and LC-MS-MS analysis of 11-nor-9-carboxy-tetrahydrocannabinol isomers and prevalence in authentic urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 9(11)-Dehydromestranol-d3 stable isotope

Technical Whitepaper: Characterization and Application of 9(11)-Dehydromestranol-d3

Executive Summary

In the quantitative analysis of synthetic estrogens, specifically Mestranol, the identification and control of process-related impurities are critical for regulatory compliance (ICH Q3A/B). 9(11)-Dehydromestranol is a significant impurity formed during the dehydration of the steroid core.

To accurately quantify this impurity in complex matrices (plasma or pharmaceutical formulations) without interference from matrix effects, researchers utilize Stable Isotope Dilution Mass Spectrometry (IDMS) .[1] The deuterated analog, 9(11)-Dehydromestranol-d3 , serves as the gold-standard Internal Standard (IS) for this purpose.[1]

This guide addresses the nomenclature, chemical synthesis, and validated LC-MS/MS protocols for utilizing this stable isotope.[1]

Chemical Identity & Nomenclature

A frequent challenge in isotopic research is the absence of unique CAS registry numbers for specific isotopologues. As of current chemical registries, 9(11)-Dehydromestranol-d3 does not have a unique, independent CAS number. [1]

Regulatory filings and laboratory documentation must reference the Parent Compound CAS while explicitly noting the isotopic modification.

Table 1: Chemical Specification

| Property | Detail |

| Analyte Name | 9(11)-Dehydromestranol-d3 |

| Parent Compound | 9(11)-Dehydromestranol |

| Parent CAS Number | 1096-29-3 (Referenced for regulatory filing) |

| Chemical Name (IUPAC) | (17α)-3-(Trideuteromethoxy)-19-norpregna-1,3,5(10),9(11)-tetraen-20-yn-17-ol |

| Chemical Formula | C₂₁H₂₁D₃O₂ |

| Molecular Weight | ~311.44 g/mol (vs. 308.42 g/mol for unlabeled) |

| Isotopic Purity | ≥ 99% Deuterium incorporation |

| Solubility | Chloroform, Methanol, DMSO |

Synthesis & Isotopic Labeling Strategy

The high-fidelity synthesis of 9(11)-Dehydromestranol-d3 is achieved not by H/D exchange (which is liable to back-exchange), but by chemical derivatization of the phenolic precursor.[1]

The Pathway:

-

Precursor: 9(11)-Dehydro-ethinylestradiol (The demethylated impurity).[1]

-

Reagent: Iodomethane-d3 (

).[1] -

Mechanism: Williamson ether synthesis under basic conditions ensures the deuterium label is located exclusively on the C3-Methoxy group, providing a stable label that does not scramble during LC-MS ionization.[1]

Figure 1: Synthesis Workflow (Graphviz)

Caption: Targeted synthesis via O-methylation ensures the isotopic label (-OCD3) is chemically stable and distinct (+3 Da) from the parent analyte.

Analytical Application: LC-MS/MS Protocol

The utility of 9(11)-Dehydromestranol-d3 lies in its ability to correct for ionization suppression in Electrospray Ionization (ESI).[1] Because the physicochemical properties (retention time, pKa) of the d3-isotope are nearly identical to the unlabeled impurity, they co-elute and experience the exact same matrix effects.

Sample Preparation (Solid Phase Extraction)

-

Matrix: Human Plasma or Pharmaceutical Formulation.

-

Internal Standard Spiking: Add 10 µL of 9(11)-Dehydromestranol-d3 (1 µg/mL in Methanol) to all samples prior to extraction.

-

Extraction:

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode (+).

Table 2: MRM Transitions (Quantification)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| 9(11)-Dehydromestranol | 309.2 [M+H]⁺ | 227.1 | 25 | Target Analyte |

| 9(11)-Dehydromestranol-d3 | 312.2 [M+H]⁺ | 230.1 | 25 | Internal Standard |

Note: The +3 Da shift is maintained in the product ion fragment (loss of water/ring cleavage usually retains the C3-methoxy group in the charged fragment).

Figure 2: IDMS Quantification Logic

Caption: The Isotope Dilution workflow corrects for extraction losses and instrument drift by normalizing the analyte signal against the d3-standard.

Validation & Quality Assurance

To ensure the integrity of the data generated using this isotope, the following validation steps are mandatory (per FDA Bioanalytical Method Validation Guidelines):

-

Isotopic Contribution: Verify that the d3-standard contains < 0.5% of the unlabeled (d0) compound. High levels of d0 in the standard will cause false positives in the analyte channel.

-

Cross-Signal Interference: Inject a high concentration of the unlabeled analyte and monitor the d3 channel. If deuterium exchange occurs in the source, the method is invalid. (The methoxy-d3 label is generally immune to this).[1]

-

Retention Time Matching: The d3 peak should elute within ±0.05 minutes of the unlabeled analyte. A significant shift suggests a "deuterium isotope effect," which can separate the peaks and negate the benefits of matrix correction.

References

-

Pharmaffiliates. (n.d.). 9(11)-Dehydromestranol Reference Standard (CAS 1096-29-3).[1] Retrieved from [Link][1]

-

Mitamura, K., et al. (2001).[1][2] Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Chromatography, Vol. 22 No.[1][2] 1. Retrieved from [Link][1]

-

U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][1]

Sources

Technical Analysis: Deuterated 9(11)-Dehydromestranol

Molecular Weight Characterization and Bioanalytical Applications

Executive Summary

In the high-stakes domain of steroid bioanalysis, precision is non-negotiable. Deuterated 9(11)-Dehydromestranol (specifically the -d3 isotopologue) serves as a critical Internal Standard (IS) for the quantification of Mestranol and its metabolites. 9(11)-Dehydromestranol is a known impurity and metabolite of Mestranol (a synthetic estrogen used in oral contraceptives). The introduction of a stable isotope label—typically a trideuteromethyl group (

This guide provides a definitive characterization of the molecular weight, physicochemical properties, and experimental protocols for utilizing 9(11)-Dehydromestranol-d3.

Physicochemical Specifications

The accurate mass values below are calculated based on IUPAC atomic weights. For mass spectrometry, the Monoisotopic Mass is the governing metric, whereas the Average Molecular Weight is used for gravimetric preparation of stock solutions.

Table 1: Comparative Chemical Specifications

| Feature | 9(11)-Dehydromestranol (Parent) | 9(11)-Dehydromestranol-d3 (IS) |

| CAS Number | 1096-29-3 | 2714431-58-8 |

| Chemical Formula | ||

| Label Position | N/A | C-3 Methoxy Group ( |

| Average Mol.[1] Weight | 308.42 g/mol | 311.44 g/mol |

| Monoisotopic Mass | 308.1776 Da | 311.1965 Da |

| Mass Shift ( | Reference | +3.0189 Da |

| Appearance | White to Off-White Solid | White to Off-White Solid |

Critical Note on Weighing: When preparing stock solutions, always use the Average Molecular Weight (311.44 g/mol ) and adjust for the purity/salt form listed on the specific Certificate of Analysis (CoA) of your batch.

Structural Dynamics & Synthesis

The synthesis of 9(11)-Dehydromestranol-d3 typically proceeds via the O-methylation of 9(11)-Dehydro-ethinylestradiol using Iodomethane-d3 (

Diagram 1: Structural Comparison and Labeling

Caption: Synthesis logic showing the transition from the non-labeled parent to the d3-labeled standard via methylation.

Mass Spectrometry Methodology

In LC-MS/MS, the d3-analog is used to track the analyte. Because deuterium (

4.1 MRM Transitions

For Triple Quadrupole (QqQ) systems, the following transitions are recommended. The fragmentation usually involves the loss of the ethinyl group or the D-ring.

| Analyte | Polarity | Precursor ( | Product ( | Collision Energy (eV) |

| 9(11)-Dehydromestranol | ESI (+) | 309.2 | 227.1 | 25 |

| 9(11)-Dehydromestranol-d3 | ESI (+) | 312.2 | 230.1 | 25 |

Note: The product ion 230.1 retains the deuterated methoxy group, ensuring specificity.

4.2 Cross-Talk & Isotopic Contribution

-

Forward Contribution: Does the d0 parent contribute to the d3 channel?

-

The M+3 isotope of the parent is negligible (

).

-

-

Reverse Contribution: Does the d3 IS contribute to the d0 channel?

-

Check the CoA for "Isotopic Purity." If the standard is 99.5% d3, then 0.5% may be d0/d1/d2. High concentrations of IS can falsely elevate analyte quantitation signals. Protocol: Keep IS concentration at a level where its d0 impurity is

of the LLOQ of the analyte.

-

Experimental Protocol: Stock Preparation

Objective: Prepare a verified

-

Equilibration: Allow the vial of 9(11)-Dehydromestranol-d3 to reach room temperature (prevent condensation).

-

Gravimetry: Weigh approximately

into a deactivated amber glass vial. Record the exact weight to-

Calculation:

.

-

-

Dissolution: Add Methanol (LC-MS grade) to achieve exactly

based on the corrected mass.-

Why Methanol? Steroids exhibit high solubility in MeOH, and it is compatible with ESI source conditions.

-

-

Sonication: Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.

-

Storage: Store at

or lower. Stability is typically

Diagram 2: Analytical Workflow

Caption: Step-by-step bioanalytical workflow ensuring IS equilibration before extraction.

References

-

Toronto Research Chemicals (TRC). 9(11)-Dehydromestranol-d3 Product Page. Retrieved from

-

PubChem. Mestranol Compound Summary (CID 6291). National Library of Medicine. Retrieved from

-

Pharmaffiliates. 9(11)-Dehydromestranol Reference Standards. Retrieved from

-

Santa Cruz Biotechnology. 9(11)-Dehydromestranol Specifications. Retrieved from

Sources

Advanced Analytical Profiling: Mestranol vs. 9(11)-Dehydromestranol-d3

[1][2]

Executive Summary: The Therapeutic vs. The Tool

The fundamental difference lies in their utility within the drug development lifecycle.

-

Mestranol is a synthetic estrogen prodrug.[1][2][3][4] It is the analyte of interest in pharmacokinetic studies or the Active Pharmaceutical Ingredient (API) in quality control.

-

9(11)-Dehydromestranol-d3 is a deuterated analytical reference standard .[1][2] It is used exclusively in mass spectrometry (LC-MS/MS) to quantify "Impurity C" (9(11)-dehydromestranol) in Mestranol samples.[1][2] It serves as an Internal Standard (IS) to correct for matrix effects and ionization suppression.[1][2][5]

Structural & Physicochemical Divergence[2][6]

The chemical identity of these two compounds differs in two specific regions of the steroid backbone: the C-ring saturation and the methoxy group isotopic signature.

| Feature | Mestranol (API) | 9(11)-Dehydromestranol-d3 (IS) |

| CAS Registry | 72-33-3 | N/A (Labeled Analog) |

| Molecular Formula | ||

| Exact Mass | 310.1933 Da | 311.2150 Da |

| Unsaturation | Saturated C9-C11 bond.[1][2] | Double bond at C9-C11. |

| Isotopic Label | Natural abundance ( | Deuterated Methoxy ( |

| Conformation | Ring C is a chair conformation.[1][2] | Ring C is flattened (planar) due to |

The "Dehydro" Implication

The presence of the

The Deuterium Effect

The "-d3" designation indicates the replacement of three hydrogen atoms with deuterium, located on the C3-methoxy group (

-

Mass Shift: This adds +3 Da to the molecule, allowing mass spectral resolution from the unlabeled impurity.

-

Retention Time Shift: Deuterium is slightly more lipophilic than hydrogen.[1] In high-resolution Reverse Phase Chromatography (RPLC), the d3-analog may elute slightly earlier than the unlabeled impurity, a phenomenon known as the deuterium isotope effect.[1][2]

Analytical Differentiation (LC-MS/MS)[1][2][7]

Distinguishing these compounds requires precise Multiple Reaction Monitoring (MRM) transitions.[1][2]

Mass Spectral Logic

Both compounds ionize well in Positive Electrospray Ionization (ESI+).[1][2] They typically form protonated molecular ions

-

Mestranol:

-

Precursor: m/z 311.2 [1]

-

Primary Fragment: Loss of

(m/z 293) or loss of Ethinyl group.

-

-

9(11)-Dehydromestranol-d3:

-

Precursor: m/z 312.2 (308 base mass + 1 proton + 3 deuterium).[1][2]

-

Critical Note: The parent Mestranol (311) and the d3-impurity standard (312) are only 1 Da apart .[1] If chromatographic separation is poor, the M+1 isotope of Mestranol (approx. 22% abundance) will contribute to the signal of the d3-standard, causing crosstalk .

-

Chromatographic Separation

The

Visualization of Analytical Workflow:

Figure 1: LC-MS/MS workflow utilizing 9(11)-Dehydromestranol-d3 as an Internal Standard for impurity quantification.

Experimental Protocol: Impurity Quantification

Objective: Quantify 9(11)-dehydromestranol impurity in a Mestranol drug substance batch using the d3-analog as the internal standard.

Reagents & Standards

Sample Preparation (LLE Method)

-

Stock Preparation: Dissolve d3-IS in Methanol to 100 µg/mL.

-

Spiking: Aliquot 200 µL of Mestranol sample solution (1 mg/mL). Add 20 µL of d3-IS stock.[1][2]

-

Extraction: Add 2 mL tert-butyl methyl ether (MTBE). Vortex for 60s.

-

Separation: Centrifuge at 4000 rpm for 5 min.

-

Reconstitution: Evaporate supernatant under

stream. Reconstitute in 100 µL Mobile Phase (50:50 MeOH:Water).

LC-MS/MS Conditions

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 90% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.[1]

System Suitability Criteria (Self-Validating)

To ensure the d3-analog is performing correctly:

-

Resolution: The d3-IS must not co-elute exactly with Mestranol if the mass resolution is < 1 Da (to avoid isotopic interference).

-

IS Response Stability: The CV% of the d3-IS peak area across 6 injections must be < 5.0%.

-

Cross-Signal Check: Inject a "Blank + IS" sample.[1][2] There should be no signal at the transition of the Unlabeled Impurity (m/z 309). This confirms the d3-label is stable and not "scrambling" (exchanging D for H).

Regulatory & Stability Context

Impurity Profiling

According to ICH Q3A(R2) guidelines, impurities in new drug substances exceeding 0.10% must be identified and quantified.[1][2]

-

9(11)-Dehydromestranol is a known degradation product and synthesis intermediate (often related to Impurity C in pharmacopeial monographs for related steroids like Ethinylestradiol).[1][2]

-

Regulators prefer Stable Isotope Dilution Assays (SIDA) —using the d3-analog—because it provides the highest accuracy for low-level impurities (ppm range) by correcting for extraction efficiency losses.[1][2]

Stability of the Standard

The d3-label on the methoxy group is chemically stable under standard storage (

References

-

European Pharmacopoeia (Ph.[1][2][6] Eur.) . Mestranol Monograph 06/2021:0570. (Defines Impurity profiles and limits). [1][2]

-

Sigma-Aldrich (Merck) .[1][2] Isotopically Labeled Steroid Standards: Application in LC-MS/MS. (Technical overview of deuterium labeling in steroids).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 6291: Mestranol. (Chemical structure and physical properties).[1][2][3][7][8][9] [1][2]

-

U.S. Food and Drug Administration (FDA) . ICH Q3A(R2) Impurities in New Drug Substances. (Regulatory framework for impurity reporting).[1][2][6][10]

Sources

- 1. Mestranol [medbox.iiab.me]

- 2. Mestranol - Wikipedia [en.wikipedia.org]

- 3. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Detailed view [crs.edqm.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. lcms.cz [lcms.cz]

Technical Guide: Solubilization and Handling of 9(11)-Dehydromestranol-d3 for Analytical Applications

[1]

Executive Summary

9(11)-Dehydromestranol-d3 is a stable isotope-labeled derivative of 9(11)-dehydromestranol, primarily utilized as an internal standard in the quantification of mestranol and its metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] As a steroid derivative characterized by a lipophilic cyclopenta[a]phenanthrene core and a 9(11) double bond, its solubility profile is dominated by hydrophobic interactions.[1]

This guide details the solubility characteristics of 9(11)-Dehydromestranol-d3 in methanol (MeOH) and acetonitrile (ACN), providing evidence-based protocols for the preparation of stable stock solutions.[1] Correct solubilization is critical to prevent micro-precipitation, which causes non-linear calibration curves and signal suppression in trace analysis.

Part 1: Physicochemical Profile & Solubility Mechanism

Molecular Characteristics[1][2][3][4][5][6][7][8][9][10]

-

Compound: 9(11)-Dehydromestranol-d3[1]

-

Parent Structure: Mestranol (Ethinylestradiol 3-methyl ether) derivative.[1][]

-

Key Functional Groups:

-

Steroid Nucleus: Highly lipophilic (hydrophobic).[1]

-

C3-Methoxy Group: Reduces polarity compared to the hydroxyl group of ethinylestradiol.[1]

-

C17-Ethinyl Group: Adds slight acidity but remains lipophilic.[1]

-

9(11)-Double Bond: Increases planarity and electron density in the C-ring but does not significantly alter polarity compared to mestranol.[1]

-

-

Isotopic Labeling (d3): Typically located on the C3-methoxy group (

).[1] Deuterium substitution has a negligible effect on thermodynamic solubility but is critical for mass shift distinction (

Theoretical Solubility Basis

The solubility of 9(11)-Dehydromestranol-d3 follows the "like dissolves like" principle.[1] The molecule is non-ionic and highly lipophilic (Predicted LogP

Part 2: Solubility Data & Solvent Selection

Comparative Analysis: Methanol vs. Acetonitrile[11]

| Feature | Methanol (MeOH) | Acetonitrile (ACN) |

| Solubility Capacity | High (>1 mg/mL) | High (>1 mg/mL) |

| Solvation Mechanism | H-bonding donor/acceptor | Dipole-dipole |

| LC-MS Signal (ESI+) | Generally higher ionization efficiency for steroids due to protic nature facilitating proton transfer | Lower viscosity leads to lower backpressure; often provides sharper peak shapes. |

| Volatility | Moderate (BP: 64.7°C) | Moderate (BP: 82°C) |

| Stability Risk | Low.[1] Suitable for long-term storage at -20°C. | Low.[1] Excellent for storage; prevents potential esterification artifacts (though less relevant for this ether).[1] |

Recommended Working Concentrations

For analytical standards, "saturation" is rarely the goal due to the high cost of deuterated materials. The focus is on reliable, precipitant-free working ranges .

-

Primary Stock: 0.1 mg/mL to 1.0 mg/mL (Clear, colorless solution).

-

Working Standard: 1 µg/mL to 10 µg/mL.

-

Saturation Limit (Est.): While exact empirical data for the d3-variant is limited, the parent mestranol exhibits solubility >10 mg/mL in both solvents.[1] Therefore, 1 mg/mL is well within the safe solubility zone.

Part 3: Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, accurate master stock for long-term storage.

Materials:

-

9(11)-Dehydromestranol-d3 (Solid reference standard).[1]

-

Solvent: LC-MS Grade Methanol or Acetonitrile (User choice based on downstream mobile phase).

-

Class A Volumetric Flask (amber glass to prevent photodegradation).[1]

Workflow:

-

Equilibration: Allow the vial of 9(11)-Dehydromestranol-d3 to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh 1.0 mg of the substance into a clean weighing boat or directly into the volumetric flask (1 mL size) if using a micro-balance.

-

Note: If the total amount is <5 mg, quantitative transfer using solvent rinsing is preferred over direct weighing into the flask.

-

-

Dissolution:

-

Add approximately 80% of the target volume of solvent (e.g., 0.8 mL).

-

Sonication: Sonicate for 60–120 seconds at ambient temperature.

-

Visual Check: Ensure no particulates remain. The solution should be optically clear.

-

-

Dilution to Volume: Add solvent to the meniscus mark. Invert 10 times to mix.

-

Aliquoting: Transfer to amber HPLC vials with PTFE-lined caps.

-

Storage: Store at -20°C or -80°C.

Protocol B: Solvent Exchange (If required)

If the standard is supplied in Methanol but Acetonitrile is required for the assay:

Part 4: Visualization of Workflows

Logic for Solvent Selection

The following diagram illustrates the decision matrix for choosing between Methanol and Acetonitrile for this specific compound.

Caption: Decision matrix for selecting the optimal solubilization solvent based on analytical requirements.

Stock Preparation Workflow

Caption: Step-by-step workflow for the preparation of a gravimetric stock solution.

Part 5: Stability and Handling

Photostability

The 9(11)-diene system extends the conjugation of the aromatic A-ring.[1] While relatively stable, conjugated dienes can be susceptible to photo-oxidation.

-

Requirement: Use Amber glassware for all stock solutions.

-

Precaution: Avoid exposure to direct sunlight or high-intensity UV sources.[1]

Temperature Sensitivity

Steroids are generally heat stable, but the deuterated label and the specific 9(11) unsaturation warrant caution.

-

Storage: -20°C is standard.[1] -80°C is preferred for storage >12 months.[1]

-

Thawing: Vortex after thawing to ensure any condensation is mixed back into the bulk solution.

Sorption

Lipophilic steroids can adsorb to plastic surfaces.

-

Protocol: Use glass vials (silanized glass is optimal but standard borosilicate is acceptable for mg/mL concentrations). Avoid storing low-concentration working solutions (<100 ng/mL) in plastic microtubes for extended periods.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6291: Mestranol. Retrieved from [Link][1]

-

Shimadzu Corporation. 7 Key Differences in the Use of Methanol and Acetonitrile for HPLC. Retrieved from [Link][1]

-

Welch Materials. Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

Synthesis pathway for 9(11)-Dehydromestranol-d3 labeled compounds

Executive Summary & Strategic Importance

Target Compound: 9(11)-Dehydromestranol-d3 (3-(

Context: In the development of oral contraceptives, Mestranol (the 3-methyl ether of ethinylestradiol) is a critical prodrug.[2] During stability testing and metabolic profiling, the formation of 9(11)-dehydro analogs is a common degradation pathway.[1] To accurately quantify these impurities using LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is required.

9(11)-Dehydromestranol-d3 serves as this "gold standard" reference material.[1] It mimics the chromatographic behavior of the impurity while providing a distinct mass shift (+3 Da) for mass spectrometric detection.

Synthesis Strategy:

This guide details a linear, 3-step synthesis starting from Estrone . The pathway is designed to introduce the sensitive

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to minimize the consumption of the expensive deuterated reagent (Iodomethane-d3). Therefore, the label is introduced in the final step.

Pathway Logic:

-

Disconnection: The C3-Methoxy bond is the most logical site for d3-labeling via Williamson ether synthesis.

-

Precursor: This leads to 9(11)-Dehydroethinylestradiol .[1]

-

Core Modification: The 17

-ethynyl group is installed via nucleophilic attack on the ketone. -

Starting Material: The

unsaturation is introduced into Estrone using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]

Caption: Retrosynthetic disconnection showing the late-stage introduction of the deuterium label.

Detailed Experimental Protocols

Step 1: Synthesis of 9(11)-Dehydroestrone

Objective: Introduction of the

Mechanism: DDQ acts as a hydride abstractor.[1] The reaction proceeds via the formation of a charge-transfer complex, followed by abstraction of the benzylic hydride at C9 and subsequent proton loss from C11.

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with Estrone (1.0 eq) and anhydrous 1,4-Dioxane (0.1 M concentration).

-

Reagent Addition: Add DDQ (1.2 eq) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 101°C) under a nitrogen atmosphere. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Reaction typically completes in 12–16 hours.

-

Workup:

-

Purification: Recrystallize from Methanol or purify via silica gel flash chromatography.

-

Yield Expectation: 70–80%.

Critical Control Point: Ensure anhydrous conditions. Water can lead to over-oxidation or ring opening.

Step 2: Synthesis of 9(11)-Dehydroethinylestradiol

Objective: Installation of the 17

Protocol:

-

Reagent Preparation: Use commercially available Lithium Acetylide-Ethylenediamine Complex (stabilized) or generate lithium acetylide in situ using acetylene gas and n-BuLi at -78°C. The complex is preferred for ease of handling.

-

Reaction:

-

Dissolve 9(11)-Dehydroestrone (from Step 1) in anhydrous DMSO (or THF).

-

Add Lithium Acetylide-Ethylenediamine Complex (2.5 eq) slowly at 0°C to control the exotherm.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Quench: Pour the reaction mixture into ice-cold dilute acidic water (HCl/Ice) to decompose the complex and protonate the alkoxide. Caution: Acetylene gas evolution.[1]

-

Isolation: Extract with Ethyl Acetate (

).[1] Wash combined organics with brine, dry over -

Purification: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield Expectation: 85–90%.

Step 3: Synthesis of 9(11)-Dehydromestranol-d3 (Final Labeling)

Objective: Selective O-methylation of the phenolic C3-hydroxyl group using a deuterated electrophile.

Reagents:

-

Electrophile: Iodomethane-d3 (

, >99.5 atom % D).[1] -

Base: Potassium Carbonate (

, anhydrous).[1] -

Solvent: Acetone (anhydrous) or DMF.[1]

Protocol:

-

Dissolution: In a sealed tube or screw-cap vial, dissolve the substrate (100 mg, 1.0 eq) in anhydrous Acetone (3 mL).

-

Activation: Add anhydrous

(3.0 eq). Stir for 15 minutes at room temperature to form the phenoxide anion. -

Labeling: Add Iodomethane-d3 (1.5 eq) via syringe.[1]

-

Note:

is volatile and toxic. Handle in a fume hood.

-

-

Reaction: Seal the vessel and heat to 60°C for 4–6 hours. Monitor by TLC (the product will be less polar than the starting material).

-

Workup:

-

Filter off the inorganic solids (

/KI). -

Concentrate the filtrate.

-

-

Final Purification: Preparative HPLC or flash chromatography is recommended to ensure >99% chemical purity for use as an analytical standard.[1]

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the specific mechanism of the final deuteration step, highlighting the isotopic incorporation.

Caption: Mechanism of the base-mediated Williamson ether synthesis for d3-label incorporation.

Quality Control & Validation (Self-Validating System)

To ensure the synthesized compound is suitable as an internal standard, it must pass the following criteria.

| Attribute | Analytical Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV (254 nm) | > 98.0% |

| Isotopic Enrichment | HRMS or | > 99.0 atom % D (d0 < 0.5%) |

| Identity ( | 400/600 MHz NMR | Absence of singlet at ~3.78 ppm (OCH |

| Identity (MS) | LC-MS/MS | Mass shift of +3 Da relative to unlabeled standard. |

NMR Diagnostic Signals:

- Olefin: A distinct multiplet around 6.0 – 6.2 ppm (C11-H).[1]

-

Ethynyl Group: A singlet at approx 2.6 ppm (C21-H).[1]

-

Deuteration Check: The standard methoxy singlet (usually at 3.78 ppm) must be absent .

Safety & Handling

-

Iodomethane-d3: A potent alkylating agent and suspected carcinogen.[1] Use predominantly in a closed system or a high-performance fume hood.[1] Destroy excess reagent with aqueous ammonia or nucleophilic scavengers before disposal.

-

Steroids: Potent endocrine disruptors.[1] Handle all solids as hazardous powders (use isolators or N95/P100 respiratory protection).[1]

-

DDQ: Toxic and generates HCN if exposed to strong acids.[1]

References

-

Walker, D., & Hiebert, J. D. (1967).[1] 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195.[1] Link

-

Klimstra, P. D. (1969).[1] The synthesis of 9(11)-dehydroestrone and related compounds. U.S. Patent 3,476,783.[1] Link

-

Santa Cruz Biotechnology. (n.d.).[1] 9(11)-Dehydro Ethynyl Estradiol (Product Data).[1][4][5] Retrieved from scbt.com.[1] Link[1]

-

Liu, H., et al. (2018).[1] Synthesis of Deuterium-Labeled Estrogens. Steroids, 134, 45-52.[1] (General reference for steroid labeling). Link

-

Expert Synthesis Solutions. (n.d.). 9,11-Dehydro Estrone Synthesis Route. Link

Sources

- 1. scent.vn [scent.vn]

- 2. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3151134A - Delta9(11)-dehydro-estrone, estradiol, derivatives thereof and process for preparation - Google Patents [patents.google.com]

- 4. esschemco.com [esschemco.com]

- 5. 9,11-Dehydro Ethynyl Estradiol | CAS 1231-96-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Comprehensive Stability Assessment of 9(11)-Dehydromestranol-d3 in Frozen Bioanalytical Matrices

The following guide serves as a comprehensive technical whitepaper for the stability assessment of 9(11)-Dehydromestranol-d3 .

Executive Summary

In regulated bioanalysis (PK/PD and toxicology), the integrity of the Internal Standard (IS) is as critical as that of the analyte. 9(11)-Dehydromestranol-d3 (CAS: 2714431-58-8) serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Mestranol and its impurities.

Unlike the parent Mestranol, the 9(11)-dehydro analog possesses a specific unsaturation between carbons 9 and 11, creating a styrenic-like conjugation with the aromatic A-ring. While generally robust, this structural modification introduces unique oxidative vulnerabilities distinct from the parent steroid. This guide details the autonomous protocols required to validate its stability in frozen storage, ensuring compliance with FDA (2018) and EMA (2011) guidelines.

Chemical Identity & Vulnerability Assessment

Before initiating wet-lab stability cycles, a theoretical risk assessment is required to define stress conditions.

Structural Analysis

-

Core Scaffold: 3-methoxy-19-norpregna-1,3,5(10),9(11)-tetraen-20-yn-17-ol.

-

Isotopic Labeling (d3): Typically located on the C3-Methoxy group (

). The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect), rendering the label chemically inert under standard storage conditions. -

Critical Vulnerability (The 9(11) Double Bond): The

double bond is conjugated with the aromatic A-ring. This increases electron density, making it a potential target for:-

Auto-oxidation: Formation of 9,11-epoxides or allylic alcohols upon prolonged exposure to air.

-

Hydration: Acid-catalyzed addition of water (less likely in neutral plasma).

-

Visualization of Structural Risks

The following diagram maps the chemical vulnerabilities of the molecule to specific storage risks.

Figure 1: Structural vulnerability map highlighting the critical oxidation risk at C9-C11 and adsorption risks common to lipophilic steroids.[1]

Experimental Protocols: Stability Validation

Directive: Do not rely on generic manufacturer statements. You must empirically prove stability in your specific biological matrix (e.g., K2EDTA Plasma, Serum) using the following self-validating protocols.

Preparation of Quality Control (QC) Samples

Stability is assessed using Low and High QC samples.[2][3]

-

Matrix: Pooled human plasma (free of significant interference).

-

Spiking: Spike 9(11)-Dehydromestranol-d3 from a fresh working solution (in Methanol) into the matrix.

-

Equilibration: Allow spiked plasma to equilibrate at room temperature for 30 minutes to ensure protein binding equilibrium before freezing.

Protocol A: Freeze-Thaw Stability (F/T)

Simulates the stress of removing samples from the freezer for analysis and returning them.

-

Aliquot: Prepare at least 3 aliquots per concentration (Low/High).

-

Cycle 1: Freeze at nominal storage temperature (e.g., -20°C or -70°C) for

24 hours. -

Thaw: Thaw unassisted at room temperature. Crucial: Sample must be completely thawed and vortexed.[4]

-

Refreeze: Return to freezer for

12 hours. -

Repeat: Perform a minimum of 3 cycles (FDA requirement).

-

Analysis: Analyze against a freshly prepared calibration curve.

Protocol B: Long-Term Frozen Stability (LTS)

Validates the storage duration of study samples.

-

Storage: Store aliquots at -20°C and/or -70°C.

-

Timepoints: T=1 month, T=3 months, T=6 months (extending beyond expected study duration).

-

Benchmarking: On the day of analysis, prepare fresh calibration standards and QCs.

-

Comparison: The stored samples are quantified against the fresh curve. Do not compare old peak areas to old peak areas.

Workflow Visualization

Figure 2: Decision logic for Freeze-Thaw and Long-Term stability cycles.

Data Presentation & Acceptance Criteria

Quantitative results must be rigorously calculated. Do not rely on "peak area comparison" alone; calculate the % Nominal Concentration .

Calculation Logic

Note: While some labs compare Stored vs. Fresh QCs, comparing against the Nominal (theoretical) concentration is the regulatory gold standard for accuracy.

Acceptance Criteria (FDA/EMA)

| Parameter | Criteria | Pass/Fail Logic |

| Precision (CV%) | High variability indicates extraction inconsistency or solubility issues. | |

| Accuracy (Bias) | If <85%: Degradation or adsorption occurred.If >115%: Solvent evaporation or contamination. |

Troubleshooting Instability

If 9(11)-Dehydromestranol-d3 fails stability criteria (e.g., recovery drops to 70%), investigate the following causality chain:

-

Adsorption: Steroids are lipophilic. Did you use polypropylene tubes?

-

Solution: Switch to glass vials or LoBind® plastics.

-

-

Oxidation: Is the 9(11) bond oxidizing?

-

Solution: Add an antioxidant (e.g., Ascorbic Acid, BHT) to the plasma prior to spiking.

-

-

Enzymatic Attack:

-

Solution: Use acidified plasma or specific enzyme inhibitors (e.g., PMSF) if hydrolysis is suspected (unlikely for this ether, but possible for esters).

-

References

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.

-

European Medicines Agency (EMA). (2011).[5] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).

-

Kley, H. K., et al. (1985).[6] Stability of steroids in plasma over a 10-year period. Journal of Clinical Chemistry and Clinical Biochemistry. (Demonstrates general steroid stability at -20°C).

- Honour, J. W. (2011). Development and validation of a quantitative assay based on tandem mass spectrometry. Annals of Clinical Biochemistry. (Reference for steroid IS selection and handling).

Sources

An In-Depth Technical Guide to the Isotopic Enrichment of 9(11)-Dehydromestranol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Steroid Analysis

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research and development. The selective replacement of hydrogen with its stable isotope, deuterium, in a molecule like 9(11)-Dehydromestranol creates a standard that is chemically identical to the analyte but physically distinguishable by its mass. This property is fundamental to the gold-standard analytical techniques for quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS). 9(11)-Dehydromestranol is a metabolite of Mestranol, an estrogenic steroid historically used in oral contraceptives.[1][2] The deuterated analogue, 9(11)-Dehydromestranol-d3, serves as an ideal internal standard for the accurate quantification of the parent compound in biological matrices.

This guide provides a comprehensive technical overview of the synthesis, analysis, and quality control parameters governing the isotopic enrichment of 9(11)-Dehydromestranol-d3. As a senior application scientist, the following sections are structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust understanding for researchers and drug development professionals.

The Molecule: 9(11)-Dehydromestranol-d3

-

Unlabeled CAS Number: 1096-29-3[3]

-

Deuterated CAS Number: 2714431-58-8[2]

-

Molecular Formula (unlabeled): C₂₁H₂₄O₂

The precise location of the three deuterium atoms in 9(11)-Dehydromestranol-d3 is a critical piece of information that is typically specified on the Certificate of Analysis provided by the manufacturer. While a specific CoA for this compound was not publicly available for this guide, deuteration is often targeted at positions less susceptible to exchange and synthetically accessible. Common strategies for introducing deuterium into steroid skeletons can involve deuterated reducing agents or H-D exchange reactions.[4]

Core Concepts in Isotopic Enrichment

A nuanced understanding of isotopic labeling requires differentiating between two key terms: isotopic enrichment and species abundance.[5]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For a compound designated as having 99.5% isotopic enrichment, it means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[5]

-

Species Abundance: This describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition.[5] It is a statistical reality that a batch of a d3-labeled compound will contain a mixture of isotopologues (molecules differing in isotopic composition), such as d3, d2, d1, and d0 (unlabeled) species.[5]

The theoretical distribution of these species can be calculated using a binomial expansion, often visualized with Pascal's triangle.[5] For a d3-labeled compound with a known isotopic enrichment (D), the expected species abundances are:

| Isotopologue | Formula for Fractional Abundance | Example: 99% Enrichment (D=0.99) |

| d3 | D³ | (0.99)³ = 0.970299 |

| d2 | 3 * D² * (1-D) | 3 * (0.99)² * (0.01) = 0.029403 |

| d1 | 3 * D * (1-D)² | 3 * (0.99) * (0.01)² = 0.000297 |

| d0 | (1-D)³ | (0.01)³ = 0.000001 |

This table illustrates that even with a high isotopic enrichment of 99%, the d3 species will constitute approximately 97% of the total molecules. Understanding this distribution is critical for accurate data interpretation in mass spectrometry.

Synthesis of 9(11)-Dehydromestranol-d3: A Conceptual Workflow

The synthesis of 9(11)-Dehydromestranol-d3 would conceptually involve two key stages: the creation of the 9(11)-dehydro steroid backbone and the introduction of the deuterium labels.

Stage 1: Formation of the 9(11)-Dehydro Moiety

The formation of the 9(11)-double bond in steroids is a well-established chemical transformation, often achieved through the dehydration of a 9α-hydroxy precursor. Various reagents can be employed for this purpose, including thionyl chloride in pyridine or treatment with acids. However, these methods can sometimes lead to the formation of the undesired 8(9)-dehydro isomer, which can be challenging to separate. More refined methods aim to achieve high yield and purity of the desired 9(11)-dehydro product.

Caption: Conceptual workflow for the synthesis of 9(11)-Dehydromestranol-d3.

Stage 2: Deuterium Incorporation

The introduction of deuterium can be achieved through various methods, such as:

-

Catalytic H-D Exchange: Using a palladium catalyst in the presence of deuterium gas (D₂) or heavy water (D₂O) can facilitate the exchange of specific hydrogen atoms with deuterium.

-

Reduction with Deuterated Reagents: If a carbonyl group is present at a desired labeling position in a precursor, it can be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium.

-

Acid/Base Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or other activating groups can be exchanged with deuterium under acidic or basic conditions in a deuterated solvent.

The choice of method depends on the desired location of the deuterium atoms and the overall synthetic strategy.

Analytical Characterization of Isotopic Enrichment

The determination of isotopic enrichment levels is a critical quality control step. The two primary techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity and Enrichment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues and confirming the isotopic purity of a deuterated compound.[6][7]

Experimental Protocol: Isotopic Distribution Analysis by LC-MS

-

Sample Preparation: Prepare a solution of 9(11)-Dehydromestranol-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the mass spectrometer's sensitivity (typically in the low µg/mL to ng/mL range).

-

Chromatographic Separation: While not strictly necessary for a pure standard, liquid chromatography is often used to ensure that the analyzed signal is from the compound of interest and not an impurity.

-

Column: A C18 reversed-phase column is typically suitable for steroid analysis.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

-

Flow Rate: A standard analytical flow rate (e.g., 0.4-0.6 mL/min).

-

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common for steroids.

-

Data Acquisition: Acquire full scan mass spectra over a mass range that includes the molecular ions of the d0 to d3 species (e.g., m/z 300-320).

-

Resolution: Use a high-resolution mass spectrometer to accurately determine the mass of each isotopologue.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each species to determine the species distribution.

-

The isotopic enrichment can be calculated from the relative intensities of the isotopologue peaks after correcting for the natural isotopic contributions of other elements (e.g., ¹³C).[7]

-

Multiple Reaction Monitoring (MRM) for Quantification

For use as an internal standard in quantitative assays, specific precursor-product ion transitions (MRM transitions) are monitored.

Caption: A simplified workflow for MRM-based quantification.

Hypothetical MRM transitions for 9(11)-Dehydromestranol and its d3 analogue would be established by infusing the compounds into the mass spectrometer and identifying stable, intense fragment ions.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| 9(11)-Dehydromestranol (Analyte) | 309.2 | To be determined empirically |

| 9(11)-Dehydromestranol-d3 (Internal Standard) | 312.2 | To be determined empirically |

NMR Spectroscopy for Positional Confirmation and Enrichment

While MS provides information on the overall isotopic distribution, NMR spectroscopy is unparalleled for determining the specific location of the deuterium labels.

-

¹H NMR (Proton NMR): In a highly deuterated compound, the proton signals at the sites of deuteration will be significantly diminished or absent. The degree of signal reduction can be used to estimate the isotopic enrichment by comparing the integration of the residual proton signal to that of a non-deuterated proton signal within the molecule.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[8][9] It provides a clean spectrum showing signals only from the deuterated positions. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward assignment of the deuterium locations based on the known ¹H NMR spectrum of the unlabeled compound.[1][8] The relative integration of the signals in the ²H NMR spectrum can confirm the distribution of deuterium across the labeled sites.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of 9(11)-Dehydromestranol-d3 in a suitable non-deuterated solvent (for ²H NMR) or a standard deuterated solvent like CDCl₃ (for ¹H NMR).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Carefully integrate the signals, paying close attention to the signals corresponding to the expected deuteration sites.

-

-

²H NMR Acquisition:

-

Acquire a proton-decoupled ²H NMR spectrum.

-

Assign the observed signals based on the known ¹H chemical shifts of 9(11)-Dehydromestranol.

-

-

Data Analysis:

-

In ¹H NMR, calculate the enrichment at a specific site by comparing the integral of the residual proton signal to the integral of a signal from a fully protonated position.

-

In ²H NMR, the presence of signals at the expected chemical shifts confirms the positions of deuteration.

-

Conclusion: A Framework for Ensuring Quality and Integrity

The determination of isotopic enrichment levels for 9(11)-Dehydromestranol-d3 is a multi-faceted process requiring a combination of sophisticated analytical techniques and a thorough understanding of the underlying chemical principles. This guide has outlined the critical concepts of isotopic enrichment versus species abundance, provided a conceptual framework for the synthesis of this deuterated steroid, and detailed the experimental protocols for its characterization by mass spectrometry and NMR spectroscopy. For the researcher, scientist, or drug development professional, a comprehensive Certificate of Analysis from the supplier is the ultimate source of truth for a specific batch, providing the quantitative data that underpins the reliable use of this essential analytical tool. By applying the principles and methodologies described herein, the integrity and accuracy of quantitative bioanalytical assays relying on 9(11)-Dehydromestranol-d3 as an internal standard can be assured.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

-

Mestranol: the assignment of its 1H and 13C NMR spectra by means of two-dimensional NMR spectroscopy, and its photochemical decomposition. [Link]

-

Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. [Link]

-

MRM transitions used for detection of the vitamin D metabolites. [Link]

-

High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. [Link]

-

Development of an MRM method. [Link]

-

How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy? [Link]

-

9(11)-Dehydromestranol. [Link]

-

MRM/SRM page. [Link]

-

Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

-

Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. [Link]

-

Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

- Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

-

analytical method development and validation: a review. [Link]

-

Organic & Biomolecular Chemistry. [Link]

-

Selection Guide on Deuterated Solvents for NMR. [Link]

-

Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]

Sources

- 1. Mestranol: the assignment of its 1H and 13C NMR spectra by means of two-dimensional NMR spectroscopy, and its photochemical decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. apo.ansto.gov.au [apo.ansto.gov.au]

- 5. isotope.com [isotope.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

Methodological & Application

High-Specificity LC-MS/MS Protocol for 9(11)-Dehydromestranol using Deuterated Internal Standardization

Introduction & Scope

The analysis of steroid impurities in pharmaceutical formulations and biological matrices requires exceptional specificity due to the structural similarity between the active pharmaceutical ingredient (API) and its degradation products. 9(11)-Dehydromestranol is a critical impurity and metabolite of Mestranol (the 3-methyl ether of ethinylestradiol), often formed via acid-catalyzed dehydration.

This protocol details a robust LC-MS/MS methodology for the quantitation of 9(11)-Dehydromestranol using 9(11)-Dehydromestranol-d3 as a stable-isotope labeled internal standard (SIL-IS). The use of a deuterated IS is essential to correct for matrix effects, extraction efficiency variances, and ionization suppression/enhancement in electrospray ionization (ESI).

Key Technical Challenges Addressed

-

Structural Isomerism: Differentiating 9(11)-dehydro analogs from other steroid isomers.

-

Ionization Efficiency: Optimizing ESI+ parameters for the methoxy-steroid structure.

-

Matrix Interference: Mitigating phospholipid suppression in biological samples using LLE (Liquid-Liquid Extraction).

Chemical Reference Data

| Property | Analyte | Internal Standard (IS) |

| Compound Name | 9(11)-Dehydromestranol | 9(11)-Dehydromestranol-d3 |

| CAS Number | 1096-29-3 | 1096-29-3 (unlabeled parent) |

| Formula | C21H24O2 | C21H21D3O2 |

| Molecular Weight | 308.42 g/mol | 311.44 g/mol |

| Monoisotopic Mass | 308.18 | 311.20 |

| Key Functional Groups | 3-Methoxy, 17-Ethinyl, | 3-Methoxy-d3 (Trideuteromethoxy) |

| LogP (Predicted) | ~4.5 (Highly Lipophilic) | ~4.5 |

Experimental Protocol

Reagents and Standards[1][2]

-

Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water, and MTBE (Methyl tert-butyl ether).

-

Additives: Formic Acid (FA) or Ammonium Fluoride (NH4F) for ionization enhancement.

-

Standards:

-

Stock A: 9(11)-Dehydromestranol (1 mg/mL in MeOH).

-

Stock IS: 9(11)-Dehydromestranol-d3 (100 µg/mL in MeOH).

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

Due to the lipophilicity of the analyte, LLE is preferred over protein precipitation to ensure cleaner extracts and higher sensitivity.

-

Aliquot: Transfer 200 µL of sample (Plasma/Serum) or dissolved tablet matrix into a glass tube.

-

Spike IS: Add 20 µL of Working IS Solution (50 ng/mL). Vortex for 10 sec.

-

Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

-

Expert Note: MTBE forms the upper layer and extracts steroids efficiently while leaving phospholipids in the aqueous phase.

-

-

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer the organic (upper) supernatant to a clean glass vial.

-

Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to LC vial.

LC-MS/MS Conditions[3][4][5]

Chromatographic Parameters

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 Solid Core or Hybrid Particle (e.g., Kinetex C18 or Acquity BEH C18), 2.1 x 50 mm, 1.7 µm.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 40 | Initial Hold |

| 0.50 | 40 | Load |

| 4.00 | 95 | Elution Gradient |

| 5.50 | 95 | Wash |

| 5.60 | 40 | Re-equilibration |

| 7.00 | 40 | End of Run |

Mass Spectrometry Parameters

-

Source: ESI Positive Mode (Mestranol analogs ionize well in (+) mode due to the methoxy group).

-

Capillary Voltage: 3.5 kV.[1]

-

Desolvation Temp: 400°C.

-

Collision Gas: Argon.

MRM Transitions (Optimization Required): Note: Exact collision energies (CE) vary by instrument platform. Perform a product ion scan to confirm.

| Compound | Precursor (m/z) | Product (m/z) | Type | Est. CE (eV) | Rationale |

| 9(11)-Dehydromestranol | 309.2 | 225.2 | Quant | 25-35 | Loss of Ring A/Methoxy (C5H8O) |

| 309.2 | 171.1 | Qual | 40-50 | Steroid Backbone Fragment | |

| 9(11)-Dehydromestranol-d3 | 312.2 | 228.2 | Quant | 25-35 | Critical: Must retain d3 label |

| 312.2 | 294.2 | Qual | 15-20 | Loss of Water (-18) |

Critical Quality Attribute (CQA): Ensure the Quantifier transition for the IS retains the deuterium label. If the d3 is on the methoxy group and the fragmentation involves loss of the methoxy group (e.g., to m/z 225), the IS signal will interfere with the Analyte signal (Cross-talk). Select a transition where the label is preserved.

Workflow Visualization

Figure 1: Step-by-step extraction and analysis workflow for 9(11)-Dehydromestranol.

Method Validation & Quality Control

To ensure Scientific Integrity , the method must be validated according to FDA/ICH M10 guidelines.

Linearity & Range[6][7]

-

Range: 0.1 ng/mL to 100 ng/mL.

-

Weighting:

regression is recommended to improve accuracy at the lower end of the curve (LLOQ). -

Acceptance:

.[2]

Matrix Effect Assessment

Calculate the Matrix Factor (MF) to ensure the IS properly compensates for suppression.

-

Requirement: The IS-normalized MF should be close to 1.0 (0.85 - 1.15). If MF < 0.5, consider switching from LLE to SPE (Solid Phase Extraction) using a polymeric sorbent (e.g., HLB).

Isotope Contribution (Cross-Talk)

-

Check 1: Inject high concentration of Analyte (ULOQ) and monitor IS channel. Signal should be < 5% of IS LLOQ response.

-

Check 2: Inject IS only and monitor Analyte channel. Signal should be < 20% of Analyte LLOQ.

-

Cause: If d3-IS shows signal in Analyte channel, it may be due to isotopic impurity (d0 presence in d3 standard) or fragmentation loss of the label.

References

-

United States Pharmacopeia (USP). Mestranol Monograph: Chromatographic Purity and Assay. USP-NF. Link

-

Agilent Technologies. Analysis of Steroid Hormones by LC-MS/MS. Application Note 5991-XXXX. Link

-

Santa Cruz Biotechnology. 9(11)-Dehydromestranol-d3 Product Data Sheet.Link

-

National Institutes of Health (NIH) PubChem. Mestranol Compound Summary.Link

-

Shimadzu Corporation. High Sensitivity Analysis of Impurities in Pharmaceuticals using LC-MS/MS. Application News. Link

Sources

Application Note: Preparation and Handling of 9(11)-Dehydromestranol-d3 Stock Solutions

Abstract

This technical guide outlines the standardized protocol for preparing, storing, and validating stock solutions of 9(11)-Dehydromestranol-d3 . As a stable isotope-labeled internal standard (SIL-IS), this compound is critical for the accurate quantification of Mestranol impurities and metabolites via LC-MS/MS.[1] The presence of the

Physicochemical Profile & Critical Considerations

Before initiating the protocol, researchers must understand the specific properties of the analyte to ensure solution integrity.[1]

| Property | Specification | Technical Note |

| Compound Name | 9(11)-Dehydromestranol-d3 | Deuterated analog of Mestranol impurity |

| CAS Number | 2714431-58-8 (Labeled) | Unlabeled parent CAS: 1096-29-3 |

| Molecular Formula | Mass shift +3 Da relative to unlabeled form | |

| Solubility | Hydrophobic / Lipophilic | Soluble in Methanol (MeOH), Acetonitrile (ACN), DMSO.[1][2] Insoluble in water. |

| Stability Concern | The 9(11) double bond increases susceptibility to oxidation compared to saturated steroid backbones.[1] | |

| Hygroscopicity | Low to Moderate | Equilibrate vial to room temperature before opening to prevent condensation.[1] |

The "Why" Behind the Protocol

-

Solvent Choice: Methanol (LC-MS grade) is the preferred solvent.[1] While DMSO offers higher solubility, it is difficult to remove during evaporation steps in sample preparation and can suppress ionization in LC-MS.[1] Acetonitrile is a viable alternative but has higher volatility, potentially altering concentration over time.[1]

-

Isotopic Integrity: The deuterium label is typically located on the C3-methoxy group (

).[1] This position is chemically stable, but exposure to extreme pH (strong acids) could theoretically risk exchange or hydrolysis of the ether linkage.[1] -

Photostability: The conjugated system (aromatic A-ring + potential interaction with the C-ring alkene) necessitates the use of amber glassware to prevent photo-oxidation.[1]

Workflow Visualization

The following diagram illustrates the critical decision pathways and workflow for preparing the stock solution.

Figure 1: Decision matrix and workflow for 9(11)-Dehydromestranol-d3 stock preparation. Note the solvent divergence based on downstream application.

Materials & Equipment

-

Analytical Balance: Readability of 0.01 mg (0.00001 g) or better.

-

Solvent: Methanol (LC-MS Grade) or Acetonitrile (LC-MS Grade).[1]

-

Glassware: Class A Volumetric flasks (amber glass preferred) or calibrated gas-tight syringes.

-

Vials: Silanized amber glass vials with PTFE-lined screw caps (to minimize adsorption of the hydrophobic steroid to glass walls).[1]

-

Safety: Nitrile gloves, lab coat, fume hood.[1]

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

-

Equilibration: Remove the vial of 9(11)-Dehydromestranol-d3 from the freezer. Allow it to stand at room temperature for at least 30 minutes inside a desiccator.

-

Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, altering the weighing accuracy and potentially degrading the compound.[1]

-

-

Weighing:

-

Dissolution:

-

Final Volume: Dilute to the mark with Methanol. Cap and invert 10 times to mix.

-

Transfer: Immediately transfer to an amber glass vial with a PTFE-lined cap.

Protocol B: Preparation of Working Standard (10 µg/mL & 100 ng/mL)

Objective: Create dilute standards for spiking into matrices.

-

Intermediate Stock (10 µg/mL):

-

Working Solution (100 ng/mL):

-

Transfer 100 µL of Intermediate Stock (10 µg/mL) into a 10 mL volumetric flask.

-

Dilute to volume with 50:50 Methanol:Water .[1]

-

Critical: For the final working solution, matching the initial mobile phase composition (often aqueous/organic mix) prevents solvent shock and peak distortion during injection.[1]

-

Quality Control & Validation

Every stock solution must be validated before use in critical assays.[1]

UV Verification (Optional but Recommended)

Scan the solution from 200–400 nm.[1]

-

Expectation: Mestranol derivatives typically show absorption maxima around 280 nm (phenolic A-ring).[1]

-

Red Flag: A significant shift in

or the appearance of new peaks suggests oxidation of the double bond.[1]

LC-MS/MS System Suitability

Inject the working solution (100 ng/mL) into the LC-MS system.

-

Retention Time Check: The d3-analog should elute at virtually the same time as the unlabeled 9(11)-Dehydromestranol (slight deuterium isotope effect may cause a negligible shift).[1]

-

Mass Check: Verify the precursor ion

or-

Unlabeled MW: ~308.4 Da

-

d3-Labeled MW: ~311.4 Da[1]

-

-

Isotopic Purity: Check for the presence of "d0" (unlabeled) contribution. If the d0 signal is >0.5% of the d3 signal, it may interfere with low-level quantification.[1]

Storage and Stability

| Condition | Recommendation | Duration |

| Primary Stock (1 mg/mL) | -20°C or -80°C in Amber Glass | 12 Months |

| Working Stock (Aq/Org Mix) | 4°C (Refrigerator) | < 1 Week |

| Freeze-Thaw Cycles | Limit to < 3 cycles | Aliquot into single-use vials to avoid this. |

Warning: Do not store working solutions in plastic (PP/PE) tubes for long periods, as steroids are lipophilic and will adsorb to the plastic, reducing the effective concentration.[1]

References

-

Mestranol Impurity Profile & Structure

-

Steroid Internal Standard Preparation (LC-MS)

-

General Stability of Dehydro-Steroids

-

LC-MS Method Development for Steroids

Sources

Technical Application Note: Solid Phase Extraction (SPE) of 9(11)-Dehydromestranol Using Deuterated Internal Standards

Introduction & Scientific Rationale

The Analytical Challenge

9(11)-Dehydromestranol (CAS 1096-29-3) is a structural analog and potential impurity of Mestranol, a synthetic estrogen used in oral contraceptives. Quantifying this compound requires high sensitivity due to its trace-level presence (pg/mL range) in biological fluids and environmental wastewater.

The primary challenge in steroid analysis is matrix interference . Lipophilic endogenous compounds (phospholipids in plasma, humic acids in water) co-elute with steroids, causing severe ion suppression in LC-MS/MS.

The Solution: Isotope Dilution SPE

This protocol utilizes 9(11)-Dehydromestranol-d3 as a stable isotope-labeled internal standard (SIL-IS). Unlike generic analogs, the d3-variant possesses identical physicochemical properties (LogP, pKa) to the target analyte but differs in mass (+3 Da).

Why this IS is critical for SPE:

-

Extraction Tracking: It compensates for analyte loss during the load and wash steps.

-

Matrix Correction: It co-elutes with the analyte, experiencing the exact same ion suppression/enhancement, allowing for mathematically perfect correction.

Physicochemical Context & Sorbent Selection[1][2]

| Property | Value | Implication for SPE |

| Molecular Weight | 308.4 g/mol (Analyte) 311.4 g/mol (IS) | Mass shift allows separation in MS (Q1). |

| LogP (Hydrophobicity) | ~4.0 - 4.5 | Highly lipophilic. Requires Reverse Phase (RP) retention. |

| pKa | Non-ionizable (neutral) | pH adjustment is for matrix control, not analyte charging. |

| Solubility | Low in water; High in MeOH/ACN | Elution requires high % organic solvent. |

Sorbent Recommendation[2]

-

Primary Choice: Polymeric HLB (Hydrophilic-Lipophilic Balance) .

-

Reason: Wettable surface allows for aggressive washing (removing proteins) without phase collapse (drying out).

-

-

Alternative: C18 (End-capped) .

-

Reason: Classic hydrophobic interaction, suitable for cleaner water samples.

-

Experimental Workflows

Workflow Logic Visualization

Figure 1: Step-by-step SPE workflow emphasizing the critical addition of the Internal Standard prior to extraction.

Detailed Protocols

Protocol A: Human Plasma (Clinical/Toxicology)

Target: Removal of phospholipids and proteins while retaining trace steroids.[1]

Materials:

-

Cartridge: Polymeric HLB, 30 mg / 1 mL (e.g., Oasis HLB or Strata-X).

-

Internal Standard Solution: 100 ng/mL 9(11)-Dehydromestranol-d3 in Methanol.

Step-by-Step Procedure:

-

Sample Pre-treatment:

-

Aliquot 250 µL of Plasma.

-

SPIKE: Add 20 µL of 9(11)-Dehydromestranol-d3 solution. Vortex 30s.

-

Precipitation: Add 250 µL of 1% Formic Acid in Water (disrupts protein binding). Vortex.

-

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading:

-

Load pre-treated sample. Flow rate: <1 mL/min.[2]

-

-

Wash (Critical):

-

Wash 1: 1 mL 5% Methanol in Water (Removes salts/albumin).

-

Wash 2: 1 mL 2% Ammonium Hydroxide in 10% Methanol (Optional: Saponifies lipids/removes acidic interferences).

-

-

Drying:

-

Apply high vacuum for 5 minutes to remove residual water (crucial for evaporation speed).

-

-

Elution:

-

Elute with 2 x 500 µL Methanol.

-

-

Reconstitution:

-

Evaporate to dryness under Nitrogen at 40°C.[3]

-

Reconstitute in 100 µL of 50:50 Methanol:Water (matches LC initial conditions).

-

Protocol B: Environmental Water (Wastewater/River Water)

Target: Enrichment from large volumes (500 mL - 1 L).

Materials:

-

Cartridge: C18 or HLB, 200 mg / 6 mL (Larger bed mass required for load capacity).

Step-by-Step Procedure:

-

Sample Pre-treatment:

-

Filter 500 mL water sample (0.45 µm glass fiber filter).

-

SPIKE: Add 50 µL of 9(11)-Dehydromestranol-d3 (1 µg/mL).

-

Add 5 mL Methanol (prevents steroid adsorption to glass container).

-

-

Conditioning:

-

5 mL Methanol -> 5 mL Water.

-

-

Loading:

-

Load sample at 5-10 mL/min via vacuum manifold.

-

-

Wash:

-

5 mL 10% Methanol in Water.

-

Dry cartridge under vacuum for 10-15 mins.

-

-

Elution:

-

2 x 2 mL Methanol.

-

-

Concentration:

-

Evaporate and reconstitute as in Protocol A.

-

The Role of the Internal Standard (Mechanism)[6][7]

The "d3" isotope acts as a physicochemical mirror. Because 9(11)-Dehydromestranol is non-polar, it is susceptible to non-specific binding (losses) on plasticware and suppression by co-eluting phospholipids.

Figure 2: The mechanism of Internal Standard correction. Since the IS and Analyte suffer identical suppression, their ratio remains constant, yielding accurate quantification.

Validation & Quality Control

To ensure the method is valid, run the following checks during development:

Quantitative Parameters

| Parameter | Acceptance Criteria | Calculation |

| Absolute Recovery (RE) | > 70% (Preferred) | |

| Matrix Effect (ME) | 85% - 115% | |

| Linearity (R²) | > 0.995 | Plot: (Analyte Area / IS Area) vs. Concentration |